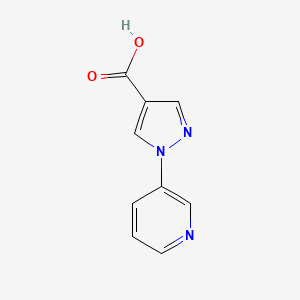

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKNAPSWZLHSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712386 | |

| Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014631-89-0 | |

| Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid" basic properties

An In-depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in contemporary drug discovery and materials science. We will delve into its fundamental physicochemical properties, established synthetic routes with mechanistic insights, and its application as a versatile scaffold for developing novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Core Molecular Profile and Significance

This compound (CAS No: 1014631-89-0) is a bifunctional heterocyclic compound featuring a pyrazole ring N-substituted with a pyridine moiety at the 3-position, and a carboxylic acid group at the 4-position of the pyrazole.[1] This unique arrangement of pharmacophoric elements—a hydrogen bond-accepting pyridine ring, a versatile pyrazole core, and an ionizable carboxylic acid—makes it a highly valuable intermediate in medicinal chemistry.

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2][3] Similarly, the pyridine ring is a common feature in pharmaceuticals, often used to enhance solubility, modulate pKa, and establish key binding interactions. The combination of these two heterocycles creates a scaffold with significant potential for generating diverse libraries of compounds with tailored pharmacological profiles.[4]

Caption: General workflow for the synthesis via Ullmann coupling.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for Ullmann-type N-arylation of pyrazoles.

Step 1: N-Arylation (Ullmann Coupling)

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 3-bromopyridine (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the copper(I) catalyst, which is the active catalytic species.

-

Anhydrous Conditions: Water can interfere with the base and the catalytic cycle.

-

K₂CO₃ as Base: A moderately strong, insoluble base that deprotonates the pyrazole NH, activating it for coupling without causing significant side reactions like ester hydrolysis at high temperatures.

-

L-Proline as Ligand: This inexpensive and readily available amino acid acts as an efficient ligand, stabilizing the copper catalyst and accelerating the rate-limiting reductive elimination step. [5]* DMSO as Solvent: A high-boiling, polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. [6] Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications and Role in Drug Discovery

This molecule is primarily utilized as a sophisticated building block for the synthesis of more complex, biologically active compounds. Its structural features allow for diversification at multiple points.

Sources

- 1. This compound | 1014631-89-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: From Discovery to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The narrative delves into the foundational synthetic strategies that likely led to its first creation, based on established principles of pyrazole synthesis, and explores its evolution as a valuable building block in the development of therapeutic agents. This document serves as a detailed resource, offering insights into the chemical logic behind its synthesis and its applications in modern drug discovery.

Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings in a single molecular entity creates a scaffold with a unique combination of chemical properties and biological relevance. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged structure in drug design.[2]

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental component of many pharmaceuticals. Its inclusion can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and ability to interact with biological targets. The combination of these two heterocycles in this compound results in a molecule with a rich chemical landscape, poised for diverse applications, particularly in the synthesis of kinase inhibitors and other targeted therapies.

The Genesis of a Molecule: A History Rooted in Classic Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound remains elusive in publicly accessible records, its conceptualization and first synthesis can be confidently inferred from the foundational principles of pyrazole chemistry established in the late 19th century.

The most probable and historically significant route to this class of compounds is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[3] This robust and versatile reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] In the case of our target molecule, the logical precursors would be 3-hydrazinopyridine and a suitable 1,3-dicarbonyl synthon, such as diethyl 2-(ethoxymethylene)malonate .[4][5]

The timeline of the development of related pyrazole-containing drugs and agrochemicals in the 20th century suggests that the synthesis of pyridinyl-pyrazoles for research purposes likely occurred as chemists began to explore the vast chemical space offered by combining different heterocyclic systems. The specific compound, this compound, with its CAS number 1014631-89-0, likely emerged from such explorations, initially as a novel chemical entity and later as a key intermediate in various research and development programs.[6]

Deconstructing the Synthesis: A Technical Walk-through

The synthesis of this compound is a multi-step process that showcases fundamental organic reactions. The most logical and widely practiced approach is outlined below.

The Core Reaction: Cyclocondensation

The key step in the formation of the pyrazole ring is the cyclocondensation reaction between 3-hydrazinopyridine and diethyl 2-(ethoxymethylene)malonate. This reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the malonate derivative.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.

-

Dehydration: Subsequent elimination of water and ethanol results in the formation of the aromatic pyrazole ring.

This reaction yields ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate .

Caption: The foundational cyclocondensation reaction.

Final Step: Saponification

The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid. This is typically achieved through saponification, using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt.

Caption: The final saponification step to yield the carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles.

Part A: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of 3-hydrazinopyridine dihydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

-

Addition of Malonate: To the resulting mixture, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.

Part B: Synthesis of this compound

-

Hydrolysis: Dissolve the purified ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at 60-70 °C for 2-3 hours.

-

Acidification: Cool the reaction mixture to 0-5 °C and acidify to pH 3-4 with concentrated hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery: A Modern Perspective

This compound and its derivatives are of significant interest in contemporary drug discovery, primarily as intermediates in the synthesis of kinase inhibitors. The structural motif is often found in compounds targeting a variety of kinases involved in cancer and inflammatory diseases.

The pyrazole core can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the pyridinyl moiety can be modified to enhance solubility and target-specific interactions. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, to introduce additional pharmacophoric elements.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 1014631-89-0 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

Conclusion

The story of this compound is a testament to the enduring power of classical organic synthesis and the continuous evolution of medicinal chemistry. While its precise moment of "discovery" may be embedded within the broader history of heterocyclic chemistry, its importance as a building block in the quest for novel therapeutics is undeniable. This guide has provided a comprehensive look at its likely historical synthesis, a detailed experimental protocol, and its modern applications, offering a valuable resource for researchers in the field.

References

- [No Author]. (n.d.). IL243226B - Pyrazole derivatives, their preparation and pharmaceutical composition containing them. Google Patents.

-

[No Author]. (2021, February 19). Medicinal Significance of Pyrazole Analogues: A Review. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Citations: "Pyrazol-pyridine derivatives". Paper Digest. Retrieved from [Link]

- [No Author]. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. Google Patents.

- [No Author]. (2005). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4666–4670.

- [No Author]. (n.d.). US7256209B2 - Pyrazole derivatives and diabetic medicine containing them. Google Patents.

-

[No Author]. (n.d.). Bioorganic & medicinal chemistry letters. VIVO. Retrieved from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

-

[No Author]. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO). ResearchGate. Retrieved from [Link]

- [No Author]. (n.d.). US5569769A - Preparation of pyrazole and its derivatives. Google Patents.

-

[No Author]. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Malonates in Cyclocondensation Reactions. PMC. Retrieved from [Link]

-

Parham, W. E., & Reed, L. J. (1948). ethyl ethoxymethylenemalonate. Organic Syntheses Procedure. Retrieved from [Link]

-

[No Author]. (2023, May 30). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. Retrieved from [Link]

-

[No Author]. (n.d.). Diethyl (ethoxymethylene)malonate. PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1014631-89-0 [chemicalbook.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, a molecule integrating the pharmacologically significant pyridine and pyrazole scaffolds, presents a compelling case for therapeutic investigation. While direct biological data remains limited, its structural motifs are prevalent in a multitude of bioactive agents, suggesting a rich potential for therapeutic intervention. This guide delineates a comprehensive strategy to systematically uncover the mechanism of action (MoA) of this compound. We will explore potential biological targets based on structure-activity relationships of analogous compounds and present a detailed, phased experimental workflow. This document serves as a roadmap for researchers, providing the foundational logic and detailed protocols necessary to transition this compound from a chemical entity to a potential therapeutic candidate with a well-defined biological function.

Introduction: The Therapeutic Potential of Pyrazole-Pyridine Scaffolds

The confluence of pyrazole and pyridine rings in a single molecular entity has given rise to a plethora of compounds with significant biological activities. Pyrazole derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The pyridine ring, a common feature in many pharmaceuticals, is crucial for molecular interactions with various biological targets. The subject of this guide, this compound, with its distinct chemical architecture, is posited to interact with key cellular pathways implicated in disease. Given that structurally related pyrazole derivatives have been identified as intermediates in the synthesis of kinase inhibitors and fungicides, a primary hypothesis is that this compound may exert its effects through the modulation of protein kinases or fungal metabolic pathways[3][4]. This guide will provide a structured approach to test these hypotheses and uncover the compound's precise MoA.

Physicochemical Properties and Synthesis Outline

A thorough understanding of the physicochemical properties of this compound is fundamental for its biological evaluation.

| Property | Value | Source |

| Molecular Formula | C9H7N3O2 | PubChem[5] |

| Molecular Weight | 189.17 g/mol | PubChem |

| XlogP (predicted) | 0.3 | PubChem[5] |

| CAS Number | 1014631-89-0 | ChemicalBook |

The synthesis of pyrazole carboxylic acids can be achieved through various established synthetic routes[6][7]. A general approach for the synthesis of this compound could involve the reaction of a pyridine-substituted hydrazine with a suitable three-carbon synthon, followed by cyclization and functional group manipulation to yield the desired carboxylic acid. The precise synthetic pathway would require optimization to ensure high purity and yield, which are critical for reliable biological testing.

Proposed Mechanisms of Action and Experimental Validation

Based on the activities of structurally analogous compounds, we propose two primary hypothetical mechanisms of action for this compound: A) Inhibition of Protein Kinases and B) Antifungal Activity . The following sections outline a comprehensive experimental plan to investigate these hypotheses.

Hypothesis A: Protein Kinase Inhibition

Numerous pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

A broad-spectrum kinase panel assay is the logical first step to identify potential kinase targets.

Experimental Protocol: Kinase Panel Assay

-

Compound Preparation: Solubilize this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of 50-100 human kinases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing >50% inhibition.

For the identified kinase "hits," the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical hit "Kinase X")

-

Reagents: Recombinant human Kinase X, appropriate substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

-

Assay Setup: In a 96-well plate, serially dilute this compound. Add Kinase X, its substrate, and ATP to initiate the reaction.

-

Detection: After incubation, add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

To confirm that the compound inhibits the target kinase within a cellular context, downstream signaling pathways should be examined.

Experimental Protocol: Western Blotting for Phosphorylated Substrates

-

Cell Culture: Culture a cell line known to have active Kinase X signaling.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time.

-

Protein Extraction and Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known Kinase X substrate and total substrate (as a loading control).

-

Analysis: A dose-dependent decrease in the phosphorylated substrate will confirm cellular target engagement.

Hypothetical Signaling Pathway and Experimental Workflow

Caption: Workflow for investigating the kinase inhibitory activity of the compound.

Hypothesis B: Antifungal Activity

The use of pyrazole derivatives as fungicides suggests that this compound may possess antifungal properties[4][8].

The initial step is to assess the compound's ability to inhibit the growth of various fungal species.

Experimental Protocol: Broth Microdilution Assay

-

Fungal Strains: Select a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in fungal growth medium. Inoculate each well with a standardized fungal suspension.

-

Incubation and Reading: Incubate the plates at an appropriate temperature. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.

If the compound exhibits antifungal activity, further experiments are needed to determine its specific mechanism. Potential mechanisms include cell wall disruption, ergosterol biosynthesis inhibition, or interference with essential metabolic pathways.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

-

Rationale: Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

-

Method: Treat fungal cells with the compound at its MIC. Extract the sterols and analyze the sterol profile using spectrophotometry or gas chromatography-mass spectrometry (GC-MS).

-

Analysis: A decrease in the ergosterol content and an accumulation of its precursors would suggest that the compound inhibits this pathway.

Proposed Antifungal Investigation Workflow

Caption: Experimental workflow for assessing the antifungal properties of the compound.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the systematic elucidation of the mechanism of action of this compound. By leveraging the known biological activities of structurally related pyrazole and pyridine derivatives, we have proposed plausible hypotheses and detailed experimental protocols to test them. The successful execution of this research plan will not only unveil the therapeutic potential of this specific compound but will also contribute to the broader understanding of the structure-activity relationships of this important class of heterocyclic compounds. Future work could involve medicinal chemistry efforts to optimize the potency and selectivity of the compound based on the initial findings, as well as in vivo studies to assess its efficacy and safety in preclinical models.

References

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.

-

This compound hydrochloride - PubChem. Available at: [Link]

-

1-phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carboxylic acid - PubChem. Available at: [Link]

- US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google Patents.

- WO2006087343A1 - Pyrazole carboxylic acid anilides, method for the production thereof and agents containing them for controlling pathogenic fungi - Google Patents.

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. Available at: [Link]

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.

- EP2008996A1 - Process for the production of pyrazoles - Google Patents.

- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. Available at: [Link]

-

3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - PubChem. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 5. PubChemLite - this compound hydrochloride (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 6. US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. WO2006087343A1 - Pyrazole carboxylic acid anilides, method for the production thereof and agents containing them for controlling pathogenic fungi - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the pyrazole nucleus is a privileged scaffold, renowned for its metabolic stability and versatile substitution patterns that allow for precise modulation of physicochemical and pharmacological properties. The fusion of a pyrazole ring with a pyridine moiety, as seen in 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, creates a molecule of significant interest. This structure combines the established pharmacophoric features of the pyrazole core with the hydrogen bonding capabilities and electronic properties of the pyridine ring.[1][2] The carboxylic acid group at the 4-position serves as a critical synthetic handle, enabling further elaboration into amides, esters, and other functional groups, making it an invaluable building block for combinatorial library synthesis and lead optimization campaigns.[3] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications in drug development.

Chemical Structure and Physicochemical Properties

The structural identity of this compound is defined by a pyridine ring linked via a nitrogen atom to the N1 position of a pyrazole ring, which is further substituted with a carboxylic acid at the C4 position.

Figure 1: Chemical Structure

Caption: 2D structure of this compound.

This arrangement results in a planar, aromatic system with a unique electronic and spatial profile, which is key to its utility in interacting with biological targets. A summary of its key properties is presented below.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1014631-89-0 | - |

| Molecular Formula | C₉H₇N₃O₂ | [4] |

| Molecular Weight | 189.17 g/mol | [4] |

| Monoisotopic Mass | 189.05383 Da | [4] |

| Predicted XlogP | 0.3 | [4] |

| Appearance | Off-white to light yellow solid (typical) | General Knowledge |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water | General Knowledge |

Synthesis and Mechanistic Rationale

The construction of the 1-aryl-pyrazole-4-carboxylic acid scaffold is a well-established process in synthetic organic chemistry. A robust and common approach involves the condensation of a substituted hydrazine with a suitable three-carbon electrophile, followed by hydrolysis. For the title compound, 3-hydrazinopyridine serves as the key precursor.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

-

Condensation and Cyclization: Reaction of 3-hydrazinopyridine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalent to form the ethyl ester precursor.

-

Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.

This pathway is chosen for its high efficiency, use of commercially available starting materials, and operational simplicity.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydrazinopyridine dihydrochloride (1 eq.) in ethanol. Add a suitable base, such as sodium acetate or triethylamine (2.2 eq.), to neutralize the hydrochloride salt and liberate the free hydrazine.

-

Reaction Initiation: To the stirred solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq.) dropwise at room temperature. The ethoxymethylene group is an excellent leaving group, and its displacement by the more nucleophilic nitrogen of the hydrazine initiates the reaction.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours. The initial Michael-type addition is followed by an intramolecular condensation and dehydration, driven by heat, to form the stable aromatic pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography or recrystallization.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude or purified ethyl ester from the previous step in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The protonation of the carboxylate salt renders it insoluble in the aqueous medium, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol or ether to remove residual organic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Structural Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet, typically >12 ppm. - Pyrazole Protons (H3, H5): Two singlets in the aromatic region, likely between 8.0-9.0 ppm. - Pyridine Protons: Four distinct signals in the aromatic region (approx. 7.5-9.2 ppm), exhibiting characteristic coupling patterns (dd, ddd, etc.). |

| ¹³C NMR | - Carbonyl (C=O): Signal in the range of 165-175 ppm. - Pyrazole & Pyridine Carbons: Multiple signals in the aromatic region (approx. 110-155 ppm). |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.[5] - C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1680-1710 cm⁻¹.[6] - C=N and C=C Stretches (Aromatic): Multiple bands in the 1400-1620 cm⁻¹ region.[5] |

| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 190.0611.[4] - [M-H]⁻: Expected at m/z 188.0465.[4] |

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for generating novel chemical entities with therapeutic potential. The pyrazole core is a cornerstone in many approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities.[7][8]

A Privileged Pharmacophore

The pyridinyl-pyrazole motif is a validated pharmacophore. The nitrogen atoms in both rings act as hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking and hydrophobic interactions with biological targets. This diverse interaction potential has led to the development of pyrazole derivatives with activities including:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).[9]

-

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[1]

-

Antimicrobial: Showing efficacy against both bacterial and fungal pathogens.[10]

-

Antiviral and Antidepressant: Demonstrating a broad utility in various therapeutic areas.[2]

Scaffold for Library Synthesis

The carboxylic acid functionality is the key to its utility as a building block. It provides a reactive site for coupling reactions, most notably amide bond formation, which is one of the most common linkages in small-molecule drugs. This allows for the systematic exploration of the chemical space around the core scaffold.

Caption: Role as a core scaffold for generating diverse chemical libraries.

By reacting the core acid with a diverse collection of amines, a large library of novel amides can be rapidly synthesized. Each new "R" group introduced can probe different pockets of a target protein, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its robust synthesis, well-defined physicochemical properties, and, most importantly, its functional handle for chemical elaboration make it a high-value intermediate. For researchers and drug development professionals, this scaffold offers a reliable starting point for the design and synthesis of next-generation therapeutics across a multitude of disease areas.

References

-

Mini-Reviews in Organic Chemistry. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers. Available from: [Link]

- Penancier, G. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Tocris Bioscience. Retrieved from a generic industry source discussing the utility of such compounds.

-

ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from: [Link]

- ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

-

MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

-

ResearchGate. (2023). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available from: [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy Table. Retrieved from a generic university IR table resource.

-

PubChemLite. (n.d.). This compound hydrochloride. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound hydrochloride (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. www1.udel.edu [www1.udel.edu]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

An In-Depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Introduction: The Emergence of Pyrazole-Pyridine Scaffolds in Medicinal Chemistry

The confluence of a pyrazole and a pyridine ring into a single molecular entity has given rise to a class of compounds with significant therapeutic potential. 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid stands as a cornerstone of this chemical family, serving as a versatile building block in the design of targeted therapies. Its structural rigidity, coupled with the specific arrangement of hydrogen bond donors and acceptors, makes it an ideal scaffold for interacting with the active sites of various enzymes, particularly kinases. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. The pyrazole nucleus itself is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide array of biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.

Core Chemical Identity: IUPAC Nomenclature and Synonyms

The precise and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The formal IUPAC name for the topic of this guide is This compound .

To facilitate comprehensive literature and database searches, researchers should also be aware of its common synonyms and identifiers:

-

Synonyms: 1-(3-Pyridyl)-1H-pyrazole-4-carboxylic acid

-

CAS Number: 1014631-89-0

It is crucial to distinguish this specific isomer from other structurally similar compounds, such as those where the pyridine or carboxylic acid substituent is at a different position on the pyrazole ring, as these variations can lead to vastly different biological activities.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem |

| Molecular Weight | 189.17 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 189.053826 g/mol | PubChem |

| Topological Polar Surface Area | 71.3 Ų | PubChem |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of pyrazole carboxylic acids can be achieved through several established methodologies. A common and effective approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Below is a representative, detailed protocol for the synthesis of the title compound, adapted from general procedures described in the patent literature for related analogs.

Experimental Protocol:

Materials:

-

3-Hydrazinopyridine dihydrochloride

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Step 1: Preparation of the Pyrazole Ester Intermediate.

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 3-hydrazinopyridine dihydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.

-

-

Step 2: Hydrolysis to the Carboxylic Acid.

-

Dissolve the crude pyrazole ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Causality Behind Experimental Choices: The use of sodium ethoxide as a base is to deprotonate the hydrazine starting material, increasing its nucleophilicity for the initial attack on the dicarbonyl equivalent. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid. Acidification is then necessary to protonate the carboxylate and precipitate the final product.

Applications in Drug Development: A Scaffold for Kinase Inhibition

The this compound scaffold is a prominent feature in the design of a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. The pyrazole-pyridine core can be strategically functionalized to create potent and selective inhibitors of various kinases.

Inhibition of p38 MAP Kinase and its Role in Inflammation

One of the most extensively studied applications of pyrazole-based compounds is the inhibition of p38 mitogen-activated protein (MAP) kinase.[1][2] The p38 MAP kinase signaling pathway is a key regulator of the inflammatory response, and its overactivation is implicated in a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3]

Derivatives of this compound can be designed to bind to the ATP-binding pocket of p38 kinase, preventing its phosphorylation and subsequent activation. This, in turn, blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Figure 1: Simplified schematic of the p38 MAP kinase signaling pathway and the inhibitory action of this compound derivatives.

Broader Kinase Inhibition and Anti-Cancer Potential

Beyond p38, the pyrazole-pyridine scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, such as c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs).[4] By modifying the substituents on the pyrazole and pyridine rings, medicinal chemists can fine-tune the selectivity and potency of these inhibitors for specific kinase targets. This adaptability makes this compound a "privileged scaffold" in the design of targeted cancer therapies.

Conclusion and Future Directions

This compound is a molecule of significant interest to the drug discovery community. Its robust and versatile chemical nature, combined with the proven therapeutic potential of the pyrazole-pyridine scaffold, ensures its continued relevance in the development of novel kinase inhibitors. Future research will likely focus on the synthesis of libraries of derivatives based on this core structure, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for the treatment of a wide spectrum of human diseases. The continued exploration of this chemical space holds great promise for the future of targeted medicine.

References

- Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5475-5491.

- Revesz, L., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters, 16(1), 125-129.

- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.

- Srinivas, B., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Journal of Chemical and Pharmaceutical Sciences, 10(1), 475-479.

- Bullington, J., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102-6106.

Sources

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. The causality behind spectral features is explained, detailed experimental protocols are provided, and an integrated approach to structural elucidation is demonstrated. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity, purity, and structure of this important molecular scaffold.

Molecular Structure and Spectroscopic Overview

This compound is a bifunctional molecule featuring a pyridine ring linked to a pyrazole-4-carboxylic acid moiety. This combination of a basic pyridine nitrogen, an acidic carboxylic proton, and two distinct aromatic systems creates a unique electronic environment that is reflected in its spectroscopic output. Accurate characterization is paramount for its use as a building block in the synthesis of pharmacologically active agents.

The structural confirmation of this molecule relies on the synergistic interpretation of three core analytical techniques:

-

NMR Spectroscopy to elucidate the precise proton and carbon framework and connectivity.

-

IR Spectroscopy to identify key functional groups, particularly the carboxylic acid.

-

Mass Spectrometry to confirm the molecular weight and provide fragmentation data that supports the overall structure.

Below is the chemical structure with standardized numbering for NMR assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of this molecule, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR

A self-validating protocol ensures data reliability. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar carboxylic acid and, crucially, to slow the exchange of the acidic carboxylic and pyrazole N-H protons, allowing for their observation.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds (to ensure full relaxation of quaternary carbons for ¹³C), and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over 1024-2048 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and pyridine protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| COOH | ~13.0 | Broad Singlet | N/A | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1] |

| H2' | ~9.10 | Doublet | J ≈ 2.5 Hz | 1H | This proton is ortho to the pyridine nitrogen and is significantly deshielded. It shows a small coupling to H4'.[2] |

| H5 | ~8.95 | Singlet | N/A | 1H | Positioned between two nitrogen atoms (N1 of pyrazole and N1' of pyridine) in a 1,3-relationship, leading to strong deshielding. |

| H6' | ~8.70 | Doublet of Doublets | J ≈ 4.8, 1.5 Hz | 1H | This proton is also ortho to the pyridine nitrogen, resulting in a downfield shift. It couples to both H4' and H5'.[2] |

| H4' | ~8.25 | Doublet of Triplets | J ≈ 8.0, 2.5 Hz | 1H | This proton is meta to the pyridine nitrogen and coupled to H2', H5', and H6'. |

| H3 | ~8.20 | Singlet | N/A | 1H | Standard chemical shift for a proton on a pyrazole ring.[3] |

| H5' | ~7.60 | Doublet of Doublets | J ≈ 8.0, 4.8 Hz | 1H | This proton is para to the pyridine nitrogen and exhibits a chemical shift typical for a pyridine proton in this position.[2] |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton. Carbons directly attached to nitrogen atoms will be shifted downfield.

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (COOH) | ~163 | Typical chemical shift for a carboxylic acid carbon.[4] |

| C2' | ~151 | Carbon adjacent to the pyridine nitrogen is strongly deshielded.[5] |

| C6' | ~148 | Also adjacent to the pyridine nitrogen, resulting in a downfield shift.[5] |

| C5 | ~142 | Carbon in the pyrazole ring adjacent to two nitrogen atoms. |

| C3' | ~136 | Quaternary carbon of the pyridine ring attached to the pyrazole nitrogen. |

| C3 | ~134 | Methine carbon of the pyrazole ring. |

| C4' | ~125 | Methine carbon in the pyridine ring.[5] |

| C5' | ~124 | Methine carbon in the pyridine ring.[5] |

| C4 | ~110 | Quaternary carbon of the pyrazole ring attached to the carboxyl group. |

Workflow for 2D NMR Structural Confirmation

To unambiguously assign these signals, 2D NMR experiments like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Caption: Workflow for structural confirmation using 2D NMR techniques.

An HMBC spectrum would be crucial for connecting the two ring systems. Key expected correlations include:

-

A 3-bond correlation from the H2' and H4' protons of the pyridine ring to the C5 carbon of the pyrazole ring.

-

A 3-bond correlation from the H5 proton of the pyrazole ring to the C3' and C4' carbons of the pyridine ring.

-

Correlations from pyrazole protons H3 and H5 to the carboxylic carbon (C=O) .

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups present in the molecule.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad | A very broad and characteristic absorption due to strong hydrogen bonding between carboxylic acid dimers.[1][6] |

| ~3100 | C-H stretch (Aromatic) | Medium | Stretching vibrations of the C-H bonds on the pyridine and pyrazole rings.[6] |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of the hydrogen-bonded carboxylic acid. Conjugation with the pyrazole ring may shift this to a slightly lower wavenumber.[1] |

| 1600 - 1450 | C=C and C=N stretches (Aromatic) | Medium-Strong | Multiple bands corresponding to the ring stretching vibrations of the pyridine and pyrazole skeletons.[7] |

| ~1300 | C-O stretch / O-H bend | Medium | In-plane bending of the O-H group and stretching of the C-O single bond of the carboxylic acid.[7] |

| ~950 | O-H bend (out-of-plane) | Broad, Medium | A broad band characteristic of the out-of-plane bend for a dimeric carboxylic acid.[7] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it typically keeps the molecule intact.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. ESI is highly sensitive to pH; adding a trace of formic acid can enhance positive ion formation, while ammonia can enhance negative ion formation.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500.

Predicted Mass Spectrum Analysis

The analysis will confirm the molecular formula and provide structural clues through fragmentation.

-

Molecular Formula: C₉H₇N₃O₂

-

Exact Mass: 189.0538 Da

-

Predicted [M+H]⁺: 190.0611 m/z[8]

-

Predicted [M-H]⁻: 188.0465 m/z[8]

The fragmentation pattern provides a fingerprint of the molecule's structure. A plausible pathway in positive ion mode is outlined below.

Caption: Proposed ESI-MS fragmentation pathway for the target molecule.

-

Loss of Water: The initial molecule [M+H]⁺ (m/z 190.06) can readily lose a molecule of water from the carboxylic acid group to form an acylium ion at m/z 172.05.

-

Loss of Carbon Monoxide: The resulting fragment can then lose carbon monoxide (decarbonylation) to yield a fragment at m/z 144.06.

-

Ring Cleavage: Direct cleavage of the N-C bond between the two rings could also lead to the observation of a pyridinium ion fragment at m/z 80.05.

Conclusion: An Integrated Approach

No single technique provides the complete picture. The definitive identification of this compound is achieved by integrating the data from all three spectroscopic methods.

-

Mass Spectrometry confirms the elemental composition (C₉H₇N₃O₂).

-

IR Spectroscopy confirms the presence of a carboxylic acid and aromatic rings.

-

¹H and ¹³C NMR Spectroscopy , supported by 2D experiments, confirms the precise arrangement of atoms, the substitution pattern of the rings, and the connectivity between the pyridine and pyrazole moieties.

This guide outlines the expected spectroscopic signatures and provides the rationale for their interpretation. By following the described protocols and understanding the underlying principles, researchers can confidently verify the structure and purity of this valuable chemical intermediate.

References

- Elhag, M., et al. (2025). Synthesis, spectroscopic characterization of pyridine-Pyrazole derivatives as antioxidant agents.

- Taylor & Francis Online. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from Taylor & Francis Online. [Link not available]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.

-

Bustamante, J. I., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Retrieved from [Link]

-

PubChemLite. (2025). 1-phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

-

KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubChemLite. (2025). This compound hydrochloride. Retrieved from [Link]

-

Millersville University. (n.d.). IR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]-shift-tablepdf.pdf)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. PubChemLite - this compound hydrochloride (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning biological significance of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This heterocyclic compound has emerged as a critical building block, or "privileged scaffold," in medicinal chemistry, particularly for the development of targeted kinase inhibitors. We will delve into the established synthetic pathways, explore the structure-activity relationships (SAR) of its derivatives, and present detailed experimental protocols for its preparation and derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

Introduction: The Rise of the Pyridyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings creates a unique chemical architecture that has proven exceptionally fruitful in drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic contacts.[1] Its incorporation into numerous approved drugs has cemented its status as a key pharmacophore.[2]

When substituted with a pyridine ring, the resulting pyridyl-pyrazole core gains an additional hydrogen bond acceptor and a modulated electronic profile, enhancing its ability to bind with high affinity and selectivity to biological targets. Specifically, the this compound scaffold combines these features with a carboxylic acid handle at the 4-position. This acid group is not merely a passive element; it serves as a crucial synthetic anchor for diversification, allowing chemists to readily generate vast libraries of amides, esters, and other derivatives to probe the chemical space around a target's active site. This strategic design has made it a cornerstone for the development of inhibitors against critical enzyme families, most notably protein kinases.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a two-step process: formation of the pyrazole ring via cyclocondensation to yield an ester precursor, followed by hydrolysis to the desired carboxylic acid.

Synthetic Pathway

The most common and efficient route involves the reaction of 3-hydrazinopyridine with an ethyl 2-formyl-3-oxopropanoate equivalent. This reaction builds the pyrazole ring in a regioselective manner. The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to afford the final product.

Caption: General synthetic route to the target compound.

Physicochemical Properties

The compound exists as a stable solid with key structural features that dictate its utility. The pyridine nitrogen provides a basic center (pKa ~2.5 for the pyrazole ring itself), while the carboxylic acid provides an acidic handle (pKa ~4-5).[1] This amphoteric nature can be exploited for purification and influences solubility. The molecule has a predicted LogP of approximately 0.3, indicating a favorable balance between hydrophilicity and lipophilicity for drug development.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem[3] |

| Molecular Weight | 189.17 g/mol | PubChem[3] |

| Monoisotopic Mass | 189.05383 Da | PubChem[3] |

| XlogP (predicted) | 0.3 | PubChem[3] |

| Hydrogen Bond Donors | 1 (from COOH) | - |

| Hydrogen Bond Acceptors | 4 (2xN in pyrazole, N in pyridine, O in C=O) | - |

Biological Activity and Therapeutic Potential

The this compound scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole core often acts as a hinge-binding motif, while the pyridyl group can form additional interactions, and the carboxamide derivatives explore a pocket in the active site.

Inhibition of MAP Kinases (p38, JNK)

The mitogen-activated protein (MAP) kinase family, including p38 and c-Jun N-terminal kinase (JNK), are central to cellular responses to stress and inflammation.

-

p38 Kinase: Derivatives of pyrazole ureas have been identified as potent inhibitors of p38 MAP kinase.[4] The pyrazole ring and the urea functionality establish critical hydrogen bonds within the ATP-binding site, and modifications based on the core scaffold have led to clinical candidates for inflammatory diseases.[4]

-

JNK Kinase: Structure-activity relationship (SAR) studies have shown that 4-(pyrazol-3-yl)-pyridine derivatives are potent JNK inhibitors.[5] A simple, non-alkylated pyrazole nitrogen was found to be crucial for potency, with one lead compound showing a JNK3 IC₅₀ of 160 nM with high selectivity over p38.[5]

Inhibition of TAK1 and TBK1

-

TAK1 (TGF-β-activated kinase 1): TAK1 is a key signaling node in inflammatory and cancer pathways. Novel 2,4-1H-imidazole carboxamides, which share structural similarities with pyrazole carboxamides, have been developed as potent and selective TAK1 inhibitors, highlighting the utility of this general scaffold.[6]

-

TBK1 (TANK-binding kinase 1): TBK1 is involved in innate immunity and oncogenesis. Potent inhibitors based on the fused 1H-pyrazolo[3,4-b]pyridine scaffold have been discovered, with IC₅₀ values reaching the sub-nanomolar range (e.g., 0.2 nM).[7] This demonstrates the power of the pyridyl-pyrazole core in achieving high-affinity binding.

Structure-Activity Relationship (SAR) Insights

The true power of the this compound core lies in its derivatization into carboxamides. SAR studies consistently reveal key insights:

-

The Amide NH is Critical: The hydrogen atom on the amide linker often forms a crucial hydrogen bond with the kinase hinge region.

-

The Pyrazole N1-Pyridyl Group: This group typically orients towards the solvent-exposed region, where the pyridine nitrogen can form hydrogen bonds with water or residues on the protein surface.

-

The Amide R-group: The substituent attached to the amide nitrogen is the primary point of diversification. This group explores a hydrophobic pocket, and its size, shape, and electronic properties are tuned to maximize potency and selectivity for the target kinase.

Caption: Key SAR interactions for kinase inhibition.

Representative Biological Data

The following table summarizes the inhibitory activity of compounds built upon or structurally related to the pyridyl-pyrazole carboxamide scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-(Pyrazol-3-yl)-pyridine | JNK3 | 160 | [5] |

| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 - 7.1 | [7] |

| Pyrazole Urea | p38α | ~50-100 (Ki) | |

| Imidazole Carboxamide | TAK1 | 1300 | [6] |

Experimental Protocols

The following protocols are provided as a self-validating guide for the synthesis and derivatization of the title compound, based on established chemical principles and analogous procedures found in the literature.

Protocol 4.1: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

This procedure is adapted from general methods for pyrazole synthesis from hydrazine precursors.[8][9]

-

Reagents & Equipment:

-

3-Hydrazinopyridine dihydrochloride

-

Sodium salt of ethyl 2-formyl-3-oxopropanoate (or equivalent)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

To a solution of ethyl 2-formyl-3-oxopropanoate sodium salt (1.0 eq) in absolute ethanol (10 mL per mmol), add 3-hydrazinopyridine dihydrochloride (1.05 eq).

-

If starting with the dihydrochloride salt, add a base such as sodium acetate (2.2 eq) to liberate the free hydrazine.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude ester by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure product.

-

Protocol 4.2: Hydrolysis to this compound

This protocol describes a standard saponification (base-catalyzed hydrolysis) of the ethyl ester.[2][10]

-

Reagents & Equipment:

-

Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol/Water or THF/Water solvent mixture

-

Hydrochloric acid (HCl), 1M or 2M solution

-

Round-bottom flask with magnetic stirrer

-

-

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of NaOH (2.0-3.0 eq) in water to the flask.

-

Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl. A precipitate should form.

-

Stir the resulting slurry in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and then a small amount of cold ethanol or ether.

-

Dry the solid under vacuum to yield the final carboxylic acid product.

-

Protocol 4.3: Amide Coupling to form N-Aryl Carboxamide Derivatives

This protocol outlines the conversion of the carboxylic acid to a representative N-aryl carboxamide, a common step in synthesizing kinase inhibitors.

-

Reagents & Equipment:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Aniline derivative (e.g., 4-fluoroaniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

-

-

Procedure:

-

Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the suspension becomes a clear solution.

-

Remove the excess SOCl₂ and solvent under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure all SOCl₂ is removed. The resulting acid chloride is used immediately in the next step.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired aniline derivative (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

-

Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide.

-

Purify via silica gel chromatography or recrystallization.

-

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a validated and highly effective scaffold for the design of potent and selective enzyme inhibitors. Its straightforward synthesis and the synthetic accessibility of its carboxylic acid handle provide an ideal platform for medicinal chemistry campaigns. The consistent success of its derivatives, particularly as kinase inhibitors in oncology and inflammation, underscores its "privileged" status.

Future research will likely focus on expanding the diversity of this core. This includes exploring alternative substitution patterns on both the pyridine and pyrazole rings, as well as developing novel bioisosteres for the carboxamide linker to modulate pharmacokinetic and pharmacodynamic properties. As our understanding of kinase biology deepens, this versatile scaffold will undoubtedly continue to be a valuable tool in the development of next-generation targeted therapeutics.

References

-